![molecular formula C10H9NO B1205010 N-Hydroxy-2-naphthylamine CAS No. 613-47-8](/img/structure/B1205010.png)
N-Hydroxy-2-naphthylamine
Overview
Description
N-Hydroxy-2-naphthylamine is a compound with the molecular formula C10H9NO . It is also known by other names such as N-Hydroxy-2-naphthalenamine, 2-Naphthalenamine, N-hydroxy-, and N-naphthalen-2-ylhydroxylamine .
Synthesis Analysis
While specific synthesis methods for N-Hydroxy-2-naphthylamine were not found in the search results, it’s worth noting that N-Phenyl-2-naphthylamine has been used in the analysis of a wide range of small-molecule metabolites including free fatty acids, amino acids, peptides, antioxidants, and phospholipids .
Molecular Structure Analysis
The molecular weight of N-Hydroxy-2-naphthylamine is 159.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 159.068413911 g/mol .
Chemical Reactions Analysis
Aromatic amines like N-Hydroxy-2-naphthylamine undergo N-hydroxylation, a key reaction responsible for their biological activities . The N-hydroxylamine may be further activated by conjugation of the hydroxy group with sulfate or acetate .
Physical And Chemical Properties Analysis
N-Hydroxy-2-naphthylamine has a molecular weight of 159.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 159.068413911 g/mol .
Scientific Research Applications
Carcinogenic Studies
N-Hydroxy-2-naphthylamine is known to be a probable ultimate urinary bladder carcinogen . It reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . The extent of reaction was in the order: poly-guanylic acid > DNA ≥ protein ≥ rRNA > tRNA > polyadenylic acid, polyuridylic acid > polycytidylic acid .
DNA Adduct Formation
N-Hydroxy-2-naphthylamine can react with DNA to form adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1- (deoxyguanosin-N2-yl)-2-naphthylamine, 1- (deoxyadenosin-N6-yl)-2-naphthylamine, and a purine ring-opened derivative of N- (deoxyguanosin-8-yl)-2-naphthylamine .
Protein Interaction
At pH 7, appreciable reaction of N-Hydroxy-2-naphthylamine occurred only with protein . This suggests that the compound has a specific affinity towards proteins at neutral pH, which could have implications in protein-related research and applications.
Role in Carcinogenesis
The properties of adducts derived from N-Hydroxy-2-naphthylamine and their possible roles in the initiation of carcinogenesis are discussed . This makes N-Hydroxy-2-naphthylamine a valuable compound in cancer research, particularly in understanding the mechanisms of carcinogenesis.
Mechanism of Action
Target of Action
N-Hydroxy-2-naphthylamine primarily targets nucleic acids and proteins . It forms covalently bound derivatives with these macromolecules, particularly under mildly acidic conditions . The extent of reaction is in the order: Polyguanylic acid > DNA ≈ protein > rRNA > tRNA > polyadenylic acid ≈ polyuridylic acid > polycytidylic acid .
Mode of Action
N-Hydroxy-2-naphthylamine undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of nucleoside-arylamine adducts . Enzymatic hydrolyses of the DNA, which contained 1.5 naphthyl residues/1,000 nucleotides, yielded 3 nucleoside-arylamine adducts . These adducts were identified as 1-(deoxyguanosin-N2-yl)-2-NA, 1-(deoxyadenosin-N6-yl)-2-NA, and a purine ring-opened derivative of N-(deoxyguanosin-8-yl)-2-NA .
Pharmacokinetics
It is known that the compound binds covalently to protein, rna, and dna to a much greater extent than its counterpart, n-hydroxy-1-naphthylamine . Protein binding with both derivatives decreased by 80 to 90% by 7 days after treatment .
Result of Action
The result of N-Hydroxy-2-naphthylamine’s action is the formation of DNA adducts and protein adducts . These adducts are implicated in DNA damage and genotoxicity . The compound is considered a probable ultimate urinary bladder carcinogen , and it has been observed to produce bladder tumors in experimental animals .
Action Environment
The action of N-Hydroxy-2-naphthylamine can be influenced by environmental factors. For instance, the compound reacts with nucleic acids and proteins under mildly acidic conditions (pH 5) to form covalently bound derivatives . At pH 7, appreciable reaction occurred only with protein . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazard information for N-Hydroxy-2-naphthylamine was not found, it’s worth noting that 2-Naphthylamine, a related compound, is toxic by ingestion, inhalation, and skin absorption . It’s also important to handle N-Hydroxy-2-naphthylamine with care due to its potential hazards .
properties
IUPAC Name |
N-naphthalen-2-ylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXYZXHJZJYHPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073918 | |
Record name | 2-Naphthalenamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613-47-8 | |
Record name | N-Hydroxy-2-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-2-naphthylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenamine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-HYDROXY-2-NAPHTHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZM4MLV16S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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